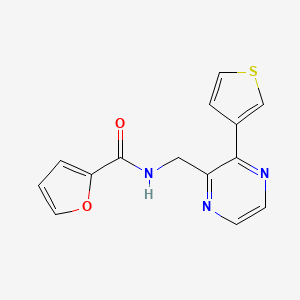

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-14(12-2-1-6-19-12)17-8-11-13(16-5-4-15-11)10-3-7-20-9-10/h1-7,9H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWNUSRUBVNKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with furan-2-carboxylic acid derivatives in the presence of coupling agents like TiCl4 . The thiophene ring can be introduced through Suzuki cross-coupling reactions involving thiophene boronic acids .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide and related compounds:

Structural Analysis

Heterocyclic Core: The target compound uses a pyrazine core, unlike pyridine (e.g., compound in ) or quinazoline (e.g., Alfuzosin impurity in ). Thiophene substitution differentiates it from fluorinated or alkyl-substituted analogs (e.g., trifluoromethyl groups in ).

Functional Groups :

- The furan-2-carboxamide group is shared with Alfuzosin impurity A and pyridine-based KISS1R antagonists , suggesting a role in target binding via H-bonding.

- Thiophene vs. Oxadiazole/Trifluoromethyl : Thiophene provides sulfur-based conjugation, while oxadiazole () and trifluoromethyl groups () improve lipophilicity and metabolic stability.

Synthetic Complexity :

- The target compound’s synthesis likely involves coupling a thiophene-substituted pyrazine with furan-2-carboxylic acid via an amide bond, analogous to methods in .

- In contrast, fluorinated analogs () require multi-step functionalization (e.g., oxadiazole cyclization, fluorination).

Pharmacological Potential

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of thiophene, pyrazine, and furan rings, which contribute to its chemical reactivity and biological interactions. The structural formula can be represented as follows:

This compound operates through various molecular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial growth and cancer cell proliferation.

- Receptor Modulation : It interacts with specific receptors, modulating their activity to exert therapeutic effects.

- Biofilm Disruption : The compound exhibits significant antibiofilm activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, reducing biofilm formation more effectively than traditional antibiotics like Ciprofloxacin .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound through various assays:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |

| Staphylococcus epidermidis | 0.24 | 0.26 | Bactericidal |

| Escherichia coli | 0.30 | 0.32 | Bactericidal |

The minimum inhibitory concentration (MIC) values indicate potent antimicrobial activity, with the compound showing synergy with other antibiotics, thereby enhancing their efficacy .

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines:

- Cell Viability Assays : IC50 values were determined for several cancer types:

- Breast Cancer (MCF7): IC50 = 15 μM

- Lung Cancer (A549): IC50 = 12 μM

- Colon Cancer (HCT116): IC50 = 18 μM

These results demonstrate the compound's potential as a therapeutic agent in oncology, particularly due to its ability to induce apoptosis in cancer cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Antibacterial Properties : A study published in the ACS Omega journal reported that derivatives of this compound exhibited significant antibacterial effects against multidrug-resistant strains, showcasing its potential as a lead compound for drug development .

- Cancer Research : Research conducted on various cancer cell lines indicated that the compound effectively inhibited tumor growth by disrupting cell cycle progression and promoting apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide?

- Methodological Answer : A multi-step approach is typically employed:

Core Pyrazine-Thiophene Assembly : Couple thiophen-3-yl groups to pyrazine via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Methylation : Introduce the methyl group at the pyrazin-2-yl position using reductive amination or alkylation.

Amide Coupling : React the methylated intermediate with furan-2-carboxylic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) under inert conditions .

- Purification : Column chromatography (silica gel, 25% EtOAc/hexane) or preparative HPLC (NH4HCO3 buffer, MeCN/H2O gradient) ensures purity .

Q. How is the compound characterized post-synthesis?

- Analytical Methods :

- NMR Spectroscopy : 1H and 13C NMR (400 MHz, CDCl3 or DMSO-d6) confirm structural integrity, with key peaks for thiophene (δ 7.0–7.5 ppm), pyrazine (δ 8.5–9.0 ppm), and furan (δ 6.3–6.8 ppm) .

- LCMS/HPLC : Purity >95% validated via reverse-phase HPLC (C18 column, MeCN/H2O mobile phase) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode) .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Recommended Assays :

- Enzyme Inhibition : Screen against kinases or viral polymerases (e.g., DNA polymerase) using fluorescence-based assays .

- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HEK293, HeLa) to assess IC50 values .

- Antiviral Activity : Plaque reduction assays for viruses like monkeypox, referencing docking studies for target prioritization .

Advanced Research Questions

Q. How can low yield in the amide coupling step be addressed?

- Optimization Strategies :

- Reagent Selection : Use alternative coupling agents (e.g., HATU instead of EDCI) to improve efficiency .

- Solvent/Temperature : Optimize in polar aprotic solvents (DMF, DCM) at 0–25°C to minimize side reactions .

- Catalysis : Introduce DMAP or pyridine to activate the carboxylate intermediate .

Q. What structural modifications improve pharmacokinetic properties?

- SAR-Driven Approaches :

- Lipophilicity : Introduce cyclopropylmethyl or tert-butyl groups (e.g., , compound 20) to enhance membrane permeability .

- Metabolic Stability : Replace labile groups (e.g., ester-to-amide substitutions) to reduce CYP450-mediated degradation .

- Solubility : Incorporate polar substituents (e.g., hydroxyl, sulfonamide) on the pyrazine or furan rings .

Q. How to resolve discrepancies in biological activity across assays?

- Troubleshooting Steps :

Purity Verification : Re-analyze compound purity via HPLC to rule out impurities .

Assay Conditions : Standardize buffer pH, temperature, and incubation times.

Metabolite Interference : Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives .

Target Validation : Use CRISPR knockouts or siRNA to confirm target specificity .

Q. What computational methods predict target interactions?

- Docking/MD Simulations :

- Software : AutoDock Vina or Schrödinger Suite for docking into viral polymerase active sites (e.g., monkeypox) .

- Parameters : Include solvation effects and flexible side-chain adjustments for accuracy.

- Validation : Cross-reference with experimental IC50 values and mutagenesis data .

Q. How to design a robust SAR study for this scaffold?

- Design Framework :

Core Modifications : Vary thiophene (e.g., 2- vs. 3-substitution) and pyrazine (e.g., chloro, trifluoromethyl substituents) .

Side-Chain Optimization : Test alkyl vs. aryl groups on the methyl linker (e.g., cyclopropylmethyl vs. benzyl) .

Bioisosteres : Replace furan with thiophene or pyrrole to assess electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.